(5S)-2-amino-5-[(1R)-1-(1H-indol-3-yl)ethyl]-1,3-oxazol-4(5H)-one
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Overview
Description
N-demethylindolmycin is a member of the class of 1,3-oxazoles that is 1,3-oxazol-4(5H)-one which is substituted at the 2 and 5-pro-S positions by amino and [(1R)-1-(1H-indol-3-yl)ethyl] groups, respectively. It has a role as a bacterial metabolite. It is a member of indoles, a member of 1,3-oxazoles and a primary amino compound. It is a conjugate base of a N-demethylindolmycin(1+).
Scientific Research Applications
Synthesis and Structural Studies
- The chemical structure of compounds related to (5S)-2-amino-5-[(1R)-1-(1H-indol-3-yl)ethyl]-1,3-oxazol-4(5H)-one, such as ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate, has been studied using methods like X-ray diffraction and NMR spectroscopy. These studies provide insights into the molecular configuration and interactions of similar compounds (Marjani, 2013).
Molecular Structure Analysis
- Research on similar compounds, such as triazolyl-indole derivatives containing alkylsulfanyl analogues, has been conducted to understand their molecular structure, charge distribution, and reactivity descriptors. These studies contribute to the knowledge of the structural and electronic properties of related compounds (Boraei et al., 2021).
Development of Novel Derivatives
- Novel 2-amino-5-hydroxyindole derivatives have been designed and synthesized, showcasing the potential of creating new compounds based on the structure of this compound for various applications (Landwehr et al., 2006).
Exploring Conformational Structures
- Studies on compounds like N-(6-phenylhexanoyl)glycyl-tryptophan amide, which share structural similarities with this compound, have been conducted to understand their biologically active conformation using techniques like NMR spectroscopy (Gudasheva et al., 2013).
Applications in Synthesis of New Compounds
- Research in the synthesis of new 1,2,4-triazoles and their antimicrobial activities hints at the potential of using this compound as a precursor or template for developing new biologically active compounds (Bayrak et al., 2009).
Properties
Molecular Formula |
C13H13N3O2 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
(5S)-2-amino-5-[(1R)-1-(1H-indol-3-yl)ethyl]-1,3-oxazol-4-one |
InChI |
InChI=1S/C13H13N3O2/c1-7(11-12(17)16-13(14)18-11)9-6-15-10-5-3-2-4-8(9)10/h2-7,11,15H,1H3,(H2,14,16,17)/t7-,11+/m1/s1 |
InChI Key |
JMQXZRUQJGJVSC-HQJQHLMTSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1C(=O)N=C(O1)N)C2=CNC3=CC=CC=C32 |
Canonical SMILES |
CC(C1C(=O)N=C(O1)N)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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